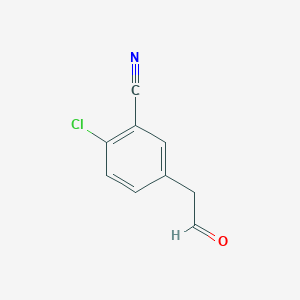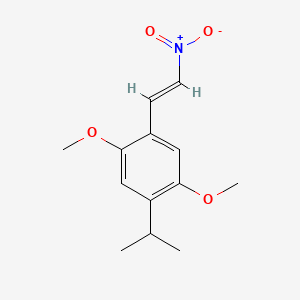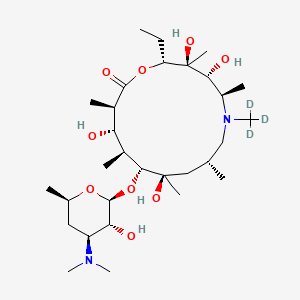
Descladinose Azithromycin-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Descladinose Azithromycin-d3 is a derivative of azithromycin, a widely used macrolide antibiotic. This compound is characterized by the absence of the cladinose sugar moiety, which is replaced by a deuterium-labeled group. The molecular formula of this compound is C30H55D3N2O9, and it has a molecular weight of 593.81 . This compound is primarily used for research purposes, particularly in the field of proteomics .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Descladinose Azithromycin-d3 involves the modification of azithromycin by removing the cladinose sugar moiety and introducing a deuterium-labeled group. One common method involves the use of nucleobases to conjugate with the 3-O-descladinose azithromycin chemotype . The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and reagents like potassium carbonate (K2CO3) and methyl bromoacetate (BrCH2COOMe) at room temperature . The reaction is followed by hydrolysis using sodium hydroxide (NaOH) and acidification with hydrochloric acid (HCl) at 0°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality. The use of automated reactors and purification systems would be essential for efficient production.
化学反应分析
Types of Reactions
Descladinose Azithromycin-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like sodium borohydride (NaBH4), and various nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can have different biological activities and properties, making them useful for various research applications .
科学研究应用
Descladinose Azithromycin-d3 has several scientific research applications, including:
作用机制
The mechanism of action of Descladinose Azithromycin-d3 involves binding to the 23S rRNA of the bacterial 50S ribosomal subunit, similar to azithromycin . This binding inhibits protein synthesis by preventing the translocation of peptides during translation, leading to bacterial cell death . The deuterium-labeled group may enhance the compound’s stability and binding affinity, making it more effective against resistant bacterial strains .
相似化合物的比较
Similar Compounds
Azithromycin: The parent compound, widely used as an antibiotic.
Clarithromycin: Another macrolide antibiotic with a similar mechanism of action.
Erythromycin: A precursor to azithromycin, with a slightly different structure and spectrum of activity.
Uniqueness
Descladinose Azithromycin-d3 is unique due to the absence of the cladinose sugar moiety and the presence of a deuterium-labeled group. These modifications can enhance its stability, binding affinity, and effectiveness against resistant bacterial strains . Additionally, the compound’s unique structure makes it a valuable tool for research in proteomics and drug development .
属性
分子式 |
C30H58N2O9 |
|---|---|
分子量 |
593.8 g/mol |
IUPAC 名称 |
(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10,13-tetrahydroxy-3,5,8,10,12,14-hexamethyl-6-(trideuteriomethyl)-1-oxa-6-azacyclopentadecan-15-one |
InChI |
InChI=1S/C30H58N2O9/c1-12-22-30(8,38)25(35)20(6)32(11)15-16(2)14-29(7,37)26(18(4)23(33)19(5)27(36)40-22)41-28-24(34)21(31(9)10)13-17(3)39-28/h16-26,28,33-35,37-38H,12-15H2,1-11H3/t16-,17-,18+,19-,20-,21+,22-,23+,24-,25-,26-,28+,29-,30-/m1/s1/i11D3 |
InChI 键 |
PXDYILJJHOVNLO-BGOBXLIHSA-N |
手性 SMILES |
[2H]C([2H])([2H])N1C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H]1C)O)(C)O)CC)C)O)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)(C)O)C |
规范 SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)O)C)OC2C(C(CC(O2)C)N(C)C)O)(C)O)C)C)C)O)(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


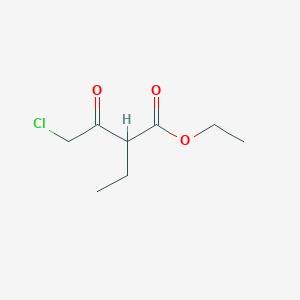
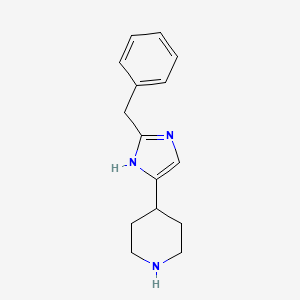
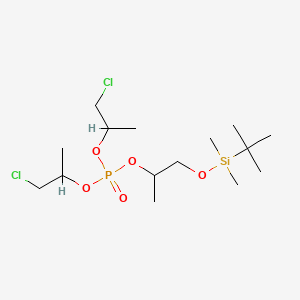
![2-Phenyldibenzo[c,e][1,2]azaborinin-6(5H)-ol](/img/structure/B13855152.png)
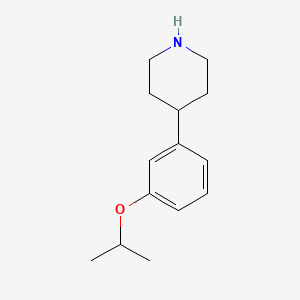
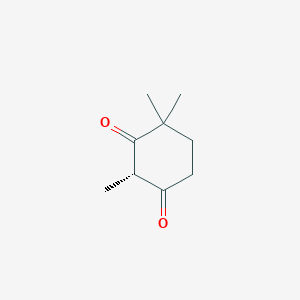


![(2S,3S,4S,5R,6S)-6-[[(4S)-6-chloro-4-(2-cyclopropylethynyl)-2-oxo-4-(trifluoromethyl)-1H-3,1-benzoxazin-8-yl]oxy]-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid](/img/structure/B13855204.png)
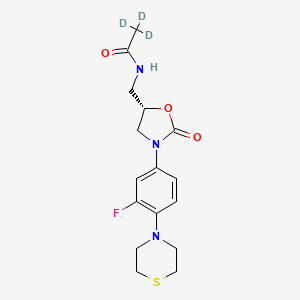
![2,2-Dimethylpropyl [4-[(5-oxooxolan-2-yl)methyl]-2-phenylmethoxyphenyl] sulfate](/img/structure/B13855209.png)

